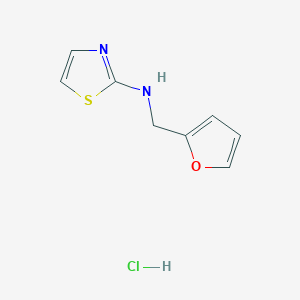

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Description

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a furylmethyl group attached to the nitrogen atom of the thiazol-2-amine core, with a hydrochloride counterion.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMYACZFCOKNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

The compound has been studied for its potential:

- Antimicrobial Properties : Exhibiting activity against Gram-positive bacteria and fungi.

- Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer). Research indicates that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | Compound Concentration (µM) | IC₅₀ Value (µM) |

|---|---|---|

| HT29 | 10 | 15 |

| A431 | 10 | 20 |

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development due to its anti-inflammatory and anticancer properties. It interacts with specific molecular targets, such as enzymes involved in inflammatory pathways and DNA replication in cancer cells.

Cytotoxicity Against Cancer Cell Lines

Several studies have reported the cytotoxic effects of thiazole derivatives on various cancer cell lines:

- A study found that derivatives similar to this compound exhibited significant cytotoxicity with IC₅₀ values in the micromolar range against HT29 and A431 cell lines.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits notable antibacterial activity against specific strains of Gram-positive bacteria:

- Staphylococcus aureus : Effective at concentrations as low as 5 µg/mL.

- Candida albicans : Demonstrated antifungal activity with comparable efficacy.

Antioxidant Activity

Research into the antioxidant potential of thiazole derivatives suggests they can scavenge free radicals effectively, providing protective effects against oxidative stress in cellular environments.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of N-substituted thiazol-2-amine hydrochlorides. Key structural analogues include:

Table 1: Structural and Functional Comparison of Selected Thiazol-2-amine Derivatives

Pharmacological and Physicochemical Properties

- SSR125543A : A corticotropin-releasing factor (CRF1) receptor antagonist with demonstrated efficacy in rodent models of anxiety and depression. Its bulky diphenylmethyl substituent and trifluoromethyl group enhance receptor binding affinity and metabolic stability .

- N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine : Lacks a hydrochloride counterion, resulting in lower water solubility compared to the target compound. The dichlorophenyl group increases lipophilicity, which may limit bioavailability .

- Triarylmethane Derivatives (T129, T131, T133): These compounds feature aromatic substituents (e.g., bromo-, chloro-, or trifluoromethylphenyl groups) that improve crystallinity and thermal stability. Their synthesis involves coupling 2-aminothiazole with triarylmethane intermediates .

Biological Activity

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₈H₈N₂OS·HCl

- Molecular Weight : 216.68 g/mol

- Storage Conditions : Room temperature

This compound features a thiazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- Various thiazole derivatives have shown cytotoxic effects against multiple cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer) cells.

- For instance, compounds with structural similarities to this compound demonstrated IC₅₀ values in the micromolar range, indicating potent activity against these cell lines .

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy, particularly against Gram-positive bacteria.

Research Findings

- In Vitro Antibacterial Activity :

- Antifungal Activity :

Antioxidant Activity

The antioxidant potential of thiazole derivatives is another area of interest. These compounds can scavenge free radicals and protect cellular components from oxidative damage.

Findings

- Free Radical Scavenging :

- Protective Effects in Biological Models :

Summary Table of Biological Activities

Q & A

What are the established synthetic routes for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, and how can reaction efficiency be optimized?

Level: Basic

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-aminothiazole derivatives with furfuryl chloride in the presence of a base (e.g., pyridine or triethylamine). Key steps include:

- Monitoring reaction progress using TLC (thin-layer chromatography) to track intermediate formation .

- Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from methanol or ethanol to enhance purity .

- Optimization : Adjusting reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reactants to improve yield. For example, excess furfuryl chloride may drive the reaction to completion .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic

Answer:

- FTIR : Identify functional groups (e.g., NH stretching at ~3200 cm⁻¹, C=S vibrations at ~1300 cm⁻¹) .

- NMR : Confirm substitution patterns (e.g., furyl methyl protons at δ 4.2–4.5 ppm in H NMR) .

- X-ray diffraction : Resolve crystal packing and intermolecular interactions. For example, monoclinic systems (space group P2₁/c) are common for thiazole derivatives .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···Cl, H···N interactions) using software like CrystalExplorer .

How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved during structural refinement?

Level: Advanced

Answer:

Discrepancies often arise from disordered solvent molecules or thermal motion. Mitigation strategies include:

- Using SHELXL for refinement, which allows constraints (e.g., DFIX, ISOR) to stabilize problematic regions .

- Validating hydrogen bonding networks via PLATON or Mercury to ensure geometric plausibility .

- Cross-referencing with analogous structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) to identify systematic errors .

What pharmacological models are suitable for evaluating this compound’s activity as a receptor antagonist?

Level: Advanced

Answer:

- In vitro : Radioligand binding assays (e.g., CRF receptor antagonism) using H-labeled competitors to measure IC values .

- In vivo : Rodent models of stress (e.g., forced swim test, elevated plus maze) to assess anxiolytic effects. Dose-response curves should account for bioavailability differences between routes (e.g., oral vs. intraperitoneal) .

- Data validation : Use positive controls (e.g., SSR125543A for CRF) to benchmark potency .

How can conflicting results in hydrogen production efficiency during photochemical studies be addressed?

Level: Advanced

Answer:

Contradictions may stem from variations in photosensitizer concentration or solvent polarity. Methodological adjustments include:

- Standardizing light sources (e.g., 450-nm LEDs) and photon flux measurements .

- Comparing quantum yields under inert atmospheres (e.g., argon vs. nitrogen) to exclude oxygen quenching effects .

- Replicating experiments with controlled pH (e.g., buffered aqueous solutions) to stabilize reactive intermediates .

What strategies ensure reproducibility in synthesizing thiazole derivatives with high enantiomeric purity?

Level: Advanced

Answer:

- Chiral auxiliaries : Use (S)- or (R)-phenethylamine derivatives to induce asymmetry during cyclization .

- Catalytic asymmetric synthesis : Employ palladium or organocatalysts (e.g., L-proline) for stereoselective C–N bond formation .

- Analytical validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation measurements .

How do intermolecular interactions influence the stability of this compound in solid-state formulations?

Level: Advanced

Answer:

- Hydrogen bonding : Centrosymmetric dimers (N–H···N) stabilize crystal lattices, as seen in N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives .

- Van der Waals forces : Planar stacking of aromatic rings (thiazole-furyl) enhances thermal stability .

- Hygroscopicity : Chloride counterions may increase moisture uptake; mitigate via lyophilization or co-crystallization with hydrophobic partners .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Level: Advanced

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic hotspots (e.g., NH group) .

- MD simulations : Simulate solvation effects (e.g., in DMSO) to assess hydrolysis susceptibility .

- Docking studies : Predict binding affinities to biological targets (e.g., CRF) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.